molecular formula C6H10FNO B2597236 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol CAS No. 1820749-02-7

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol

Cat. No.: B2597236
CAS No.: 1820749-02-7
M. Wt: 131.15 g/mol
InChI Key: MAXRSCWKEBTMFR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol is a chemical compound with the molecular formula C6H10FNO and a molecular weight of 131.15 g/mol It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethan-1-ol group

Preparation Methods

The synthesis of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol typically involves the reaction of pyrrolidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of hydrogen-bond-assisted azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can be compared with other similar compounds such as:

Properties

CAS No.

1820749-02-7

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

2-fluoro-2-pyrrolidin-3-ylideneethanol

InChI

InChI=1S/C6H10FNO/c7-6(4-9)5-1-2-8-3-5/h8-9H,1-4H2

InChI Key

MAXRSCWKEBTMFR-UHFFFAOYSA-N

SMILES

C1CNCC1=C(CO)F

Canonical SMILES

C1CNCC1=C(CO)F

solubility

not available

Origin of Product

United States

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